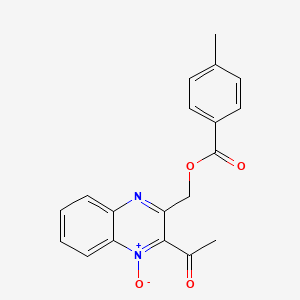
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by its unique structure, which includes an acetyl group, an oxidoquinoxalin-4-ium moiety, and a methyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as 1,2-dicarbonyl compounds, under acidic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxidoquinoxalin-4-ium moiety can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the quinoxaline ring or the acetyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring and the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline compounds .
Scientific Research Applications
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The oxidoquinoxalin-4-ium moiety can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-methoxyacetate
- (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl furan-2-carboxylate
Uniqueness
Compared to similar compounds, (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate stands out due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the 4-methylbenzoate ester may enhance its interaction with certain biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
877780-85-3 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H16N2O4/c1-12-7-9-14(10-8-12)19(23)25-11-16-18(13(2)22)21(24)17-6-4-3-5-15(17)20-16/h3-10H,11H2,1-2H3 |
InChI Key |
GGKWEJYJEZUJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C)[O-] |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



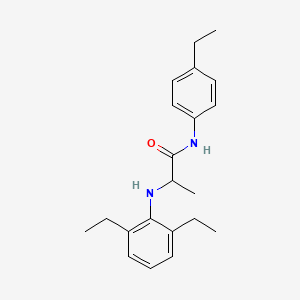

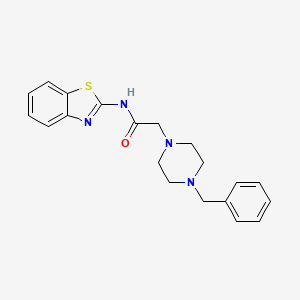
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)
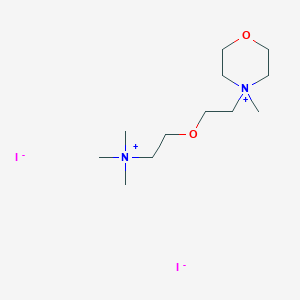
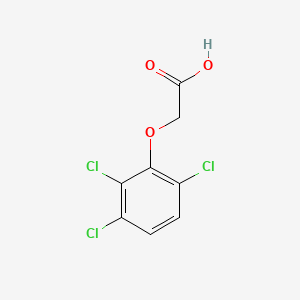
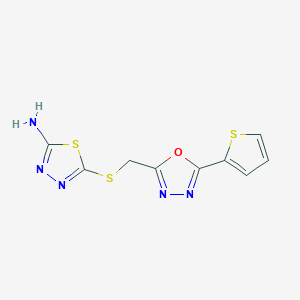
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
